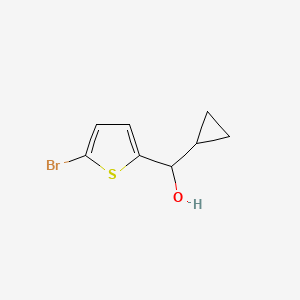

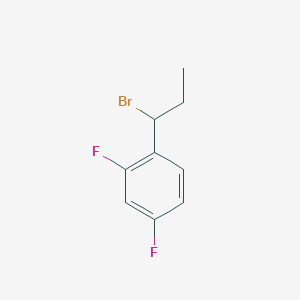

1-丁基-1H-吡唑-4-甲醛

描述

科学研究应用

Synthesis and Characterization

Synthesis and Antimicrobial Activity : A study focused on synthesizing heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and their reactions with chitosan to form Schiff bases. These compounds exhibited antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Properties : Another research synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some derivatives showed significant antioxidant potency and anti-inflammatory activity (Sudha et al., 2021).

Chemical Reactions and Processes

Formation of 2-(Pyrazol-4-yl)-1,3-oxaselenolanes : A study described the reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes. The structural confirmation of these novel compounds was achieved through various spectroscopic methods (Papernaya et al., 2015).

Pyrazole Analogues for Anticonvulsant and Analgesic Studies : Research involved synthesizing new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and testing them for anticonvulsant and analgesic activities. Several compounds exhibited potent activity without toxicity (Viveka et al., 2015).

Advanced Synthesis Techniques

Sonogashira-Type Reactions : A study utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to create 1-phenylpyrazolo[4,3-c]pyridines. The process involved microwave assistance and silver-triflate-catalysed regioselective cyclisation (Vilkauskaitė et al., 2011).

Microwave-Assisted Synthesis for Anti-Inflammatory and Analgesic Activities : This research synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their activities. The synthesis was achieved using microwave-assisted techniques (Selvam et al., 2011).

Novel Chemical Synthesis

Chemoselective Synthesis with Cesium and Copper : A study presented the microwave-assisted synthesis of new 5-alkylamino-pyrazole-4-carbaldehydes, utilizing the cesium effect for nucleophilic substitution and copper(I) catalysis (Orrego-Hernández et al., 2015).

Ultrasound-Assisted Synthesis and Biological Investigations : This research synthesized new quinolinyl chalcones containing a pyrazole group through ultrasound-assisted Claisen–Schmidt condensation. These compounds showed antimicrobial and antioxidant properties (Prasath et al., 2015).

Structural and Spectroscopic Analysis

Crystal Structure Analysis : A study determined the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for synthesizing new pyrazole derivatives (Xu & Shi, 2011).

Conventional and Microwave Synthesis Comparison : This research compared conventional and microwave synthesis methods for phenyl-1H-pyrazoles and their carboxylic acid derivatives. Microwave-Assisted Organic Synthesis (MAOS) showed improved yield and reduced reaction time (Machado et al., 2021).

Optical and Electronic Properties

Solid State Emissive NLOphores with TICT Characteristics : A study synthesized pyrazole-based derivatives with large stokes shifts and examined their solid-state emissions and hyperpolarizability. These compounds showed high first hyperpolarizability, indicating their potential in nonlinear optics (Lanke & Sekar, 2016).

Synthesis and Properties of Pyrazole-4-Carbaldehyde Oximes : This research focused on synthesizing 1-alkyl-1H-pyrazole-4-carbaldehyde oximes and their conversion to nitriles, revealing insights into their structural properties (Attaryan et al., 2012).

安全和危害

属性

IUPAC Name |

1-butylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLOLEILTXRKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)